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Introduction

Oregon Green™ 488 (OG 488) is a bright, green fluorescent dye valued for its high quantum

yield, photostability, and relative insensitivity to pH in the physiological range.[1] These

properties make it an excellent alternative to fluorescein for labeling oligonucleotides used in a

variety of molecular biology applications, including PCR probes, DNA sequencing, fluorescence

in situ hybridization (FISH), and microarray analysis.[2][3]

This document provides detailed protocols for the conjugation of Oregon Green™ 488

Carboxylic Acid, Succinimidyl Ester (OG 488, SE) to oligonucleotides containing a primary

aliphatic amine. The succinimidyl ester (also known as an NHS ester) moiety readily reacts with

the nucleophilic amino group on the oligonucleotide in a basic buffer to form a stable amide

bond, yielding a fluorescently labeled product.[4]

Quantitative Data Summary
The following tables summarize the key properties of the OG 488, SE dye, recommended

reaction conditions, and a comparison of common purification methods for the final conjugate.

Table 1: Physicochemical Properties of Oregon Green™ 488, SE
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Property Value Reference

Molecular Weight 509.37 g/mol [5]

Excitation Maximum (λabs) ~496 nm

Emission Maximum (λem) ~524 nm [6]

Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹ at ~496 nm

Quantum Yield (φ) 0.9

Reactive Group
N-hydroxysuccinimidyl (NHS)

ester

Reactivity Primary amines

pKa ~4.6

Recommended Solvent
Dimethyl sulfoxide (DMSO) or

Dimethylformamide (DMF)
[4][7]

| Storage | Store at -20°C, protected from light and moisture. |[5][8] |

Table 2: Recommended Reaction Conditions for OG 488, SE Conjugation
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Parameter Recommendation Rationale

Oligonucleotide
Amino-modified (e.g., 5'-
Amino Modifier C6)

Provides a primary amine
for reaction with the NHS
ester.[9]

Buffer

0.1 - 0.5 M Sodium

Bicarbonate or Sodium

Carbonate

Maintains the required alkaline

pH for the reaction.[4][8]

pH 8.3 - 9.0

The primary amine must be

deprotonated to be

nucleophilic.[4][8]

Molar Excess of Dye 10-20 fold

Drives the reaction towards

completion to maximize

labeling efficiency.

Temperature Room Temperature (20-25°C)

Sufficient for the reaction to

proceed without degrading

reactants.

Reaction Time 2 hours to overnight
Allows for sufficient time for the

conjugation to occur.[4][8]

| Environment | Protect from light | Prevents photobleaching of the fluorophore. |

Table 3: Comparison of Post-Conjugation Purification Methods
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Method Principle Purity Advantages Disadvantages

Desalting / Size

Exclusion

Size-based
separation

Moderate

Fast,
inexpensive,
good for
removing
small
molecules like
free dye.[4][10]

Does not
separate
unlabeled from
labeled
oligonucleotid
es.

Ethanol

Precipitation

Differential

solubility
Low-Moderate

Simple, removes

some unbound

dye.

Inefficient

removal of free

dye; may result

in product loss.

[9]

Reverse-Phase

HPLC (RP-

HPLC)

Hydrophobicity High

Excellent

separation of

labeled (more

hydrophobic)

from unlabeled

oligos.[11]

Requires

specialized

equipment; more

time-consuming.

Anion-Exchange

HPLC (IE-HPLC)

Charge

(phosphate

backbone)

High

High resolution

based on oligo

length.[11]

Does not

separate based

on labeling; less

effective for this

purpose.

| Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | Very High | Excellent

resolution, can separate single-base differences.[11] | Labor-intensive extraction process can

lead to lower yields. |

Experimental Protocols
Protocol 1: Reagent Preparation

Amino-Modified Oligonucleotide Solution:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.glenresearch.com/media/productattach/import/tbn/Amino%20labeling%20General-1.pdf
https://pubmed.ncbi.nlm.nih.gov/23662899/
https://www.sigmaaldrich.com/US/en/technical-documents/protocol/genomics/pcr/nhs-ester-oligonucleotide-conjugation
https://www.biosyn.com/tew/method-of-oligonucleotide-purification.aspx
https://www.biosyn.com/tew/method-of-oligonucleotide-purification.aspx
https://www.biosyn.com/tew/method-of-oligonucleotide-purification.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final

concentration of 1-5 mM.

Note: If the oligonucleotide was deprotected with AMA (ammonium

hydroxide/methylamine), a desalting step is recommended prior to conjugation to remove

any residual primary amines that could react with the dye.[4]

Conjugation Buffer:

Prepare a 1 M stock solution of Sodium Bicarbonate (NaHCO₃).

Adjust the pH to 9.0 using 1 M NaOH.

For the working solution, dilute the stock to 0.1-0.5 M with nuclease-free water. For

example, add 100 µL of 1 M stock to 900 µL of water for a 0.1 M working buffer.[4]

OG 488, SE Stock Solution:

Allow the vial of OG 488, SE to equilibrate to room temperature before opening to prevent

moisture condensation.

Prepare a fresh 10 mg/mL stock solution of OG 488, SE in high-quality, anhydrous DMSO.

[4] This corresponds to approximately 19.6 mM.

Protocol 2: Conjugation Reaction
This protocol is based on a starting scale of 0.2 µmoles of amino-modified oligonucleotide.

In a microcentrifuge tube, combine the following:

~100 µL of amino-modified oligonucleotide solution (~0.2 µmoles).

100 µL of 1 M Conjugation Buffer (pH 9.0).

Adjust the total volume to ~800 µL with nuclease-free water.

Add approximately 20 µL of the 10 mg/mL OG 488, SE stock solution (~2 mg of dye, a ~20-

fold molar excess). The solution may change color.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.glenresearch.com/media/productattach/import/tbn/Amino%20labeling%20General-1.pdf
https://www.glenresearch.com/media/productattach/import/tbn/Amino%20labeling%20General-1.pdf
https://www.benchchem.com/product/b8198335?utm_src=pdf-body
https://www.benchchem.com/product/b8198335?utm_src=pdf-body
https://www.benchchem.com/product/b8198335?utm_src=pdf-body
https://www.glenresearch.com/media/productattach/import/tbn/Amino%20labeling%20General-1.pdf
https://www.benchchem.com/product/b8198335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex the tube briefly to ensure thorough mixing.

Incubate the reaction at room temperature for at least 2 hours, or overnight for convenience.

[4] Protect the tube from light by wrapping it in aluminum foil or placing it in a dark drawer.

Protocol 3: Purification of the Labeled Oligonucleotide
Method A: Desalting Column (Recommended for rapid cleanup)

Equilibrate a desalting column (e.g., Glen Gel-Pak™, Sephadex® G-25) according to the

manufacturer's instructions, typically with nuclease-free water.

Carefully load the entire reaction mixture from Protocol 2 onto the top of the column bed.

Elute the conjugate with nuclease-free water. The labeled oligonucleotide is larger and will

elute first as a distinct, colored band.

The smaller, unreacted OG 488 dye will be retained longer on the column and elute later.

Collect the fractions containing the fluorescently labeled oligonucleotide.

Method B: Reverse-Phase HPLC (Recommended for high-purity applications)

Purify the reaction mixture by RP-HPLC using a C18 column.

Use a mobile phase gradient, for example:

Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

Buffer B: Acetonitrile

A typical gradient might be a linear increase from 5% to 50% Buffer B over 30 minutes.

Monitor the elution at 260 nm (for the oligonucleotide) and 496 nm (for the OG 488 dye).

The successfully conjugated oligonucleotide will be more hydrophobic than the unlabeled

starting material due to the attached dye and will therefore have a longer retention time.

Collect the corresponding peak.
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Lyophilize the collected fraction to obtain the purified, labeled oligonucleotide.

Protocol 4: Characterization and Quantification
Resuspend the purified, lyophilized OG 488-oligonucleotide conjugate in a suitable buffer

(e.g., TE buffer, pH 8.0).

Measure the absorbance of the solution using a UV-Vis spectrophotometer at 260 nm (A₂₆₀)

and at the dye's absorbance maximum, ~496 nm (A₄₉₆).

Calculate the concentration of the dye:

Concentration_Dye (M) = A₄₉₆ / 76,000 M⁻¹cm⁻¹

(Where 76,000 M⁻¹cm⁻¹ is the extinction coefficient of OG 488)

Calculate the concentration of the oligonucleotide:

First, determine the correction factor (CF₂₆₀) for the dye's absorbance at 260 nm. This

value is often provided by the manufacturer or can be determined empirically. For OG 488,

the CF₂₈₀ is 0.12; the CF₂₆₀ is typically around 0.3.

Corrected A₂₆₀ = A₂₆₀ - (A₄₉₆ * CF₂₆₀)

Concentration_Oligo (M) = Corrected A₂₆₀ / ε₂₆₀_oligo

(Where ε₂₆₀_oligo is the molar extinction coefficient of the specific oligonucleotide

sequence).

Calculate the Degree of Labeling (DOL):

DOL = Concentration_Dye / Concentration_Oligo

A DOL of ~1.0 indicates that, on average, each oligonucleotide molecule is labeled with

one dye molecule.
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Caption: Reaction scheme for labeling an amino-modified oligonucleotide with OG 488, SE.

Caption: Experimental workflow for OG 488, SE conjugation to oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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